5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, 0.5M in tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

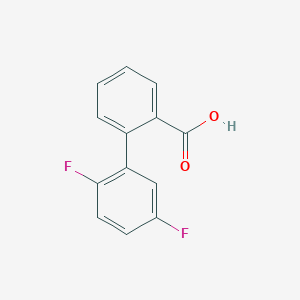

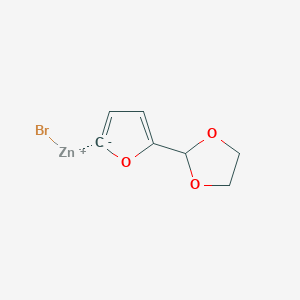

“5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, 0.5M in tetrahydrofuran” is a chemical compound with the empirical formula C7H7BrO2SZn . It is a solution with a concentration of 0.5M in tetrahydrofuran .

Molecular Structure Analysis

The molecular structure of “5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, 0.5M in tetrahydrofuran” is represented by the SMILES stringBr [Zn]c1ccc (s1)C2OCCO2 . The molecular weight of this compound is 300.49 . Physical And Chemical Properties Analysis

This compound is a solution with a concentration of 0.5M in tetrahydrofuran . It has a boiling point of 65°C and a density of 1.017 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Coupling Reactions

One of the primary applications of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is in the synthesis of furan derivatives through direct insertion of active zinc to 2-bromo-5-(1,3-dioxolane)furan under mild conditions. This organozinc compound has been successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields. Such methodologies provide a versatile approach to synthesizing 5-substituted furan derivatives, which are valuable intermediates in organic synthesis (Rieke & Kim, 2011).

Novel Organic Synthesis Methods

Further research has expanded on the utility of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide in organic synthesis, demonstrating its role in facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes. These methods include Pd-catalyzed cross-coupling reactions and highlight the compound's significance as a novel organozinc reagent for direct synthesis (Kim & Rieke, 2013).

Application in Heterocyclic Syntheses

The compound has also found applications in the synthesis of heterocyclic structures. For instance, research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the formation of tetrahydrofuran, dioxolane, and other heterocyclic derivatives. These processes underscore the compound's versatility in facilitating complex cyclization reactions under mild conditions (Bacchi et al., 2005).

Role in Antioxidant Agent Synthesis

Moreover, the structural motifs related to 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide have been explored in the design of novel antioxidant agents. By integrating the pharmacophores of ascorbic acid and alpha-tocopherol, researchers have synthesized compounds with significant radical scavenging activities. This research indicates the potential for using such organozinc reagents in developing therapeutic agents targeting oxidative stress-related pathologies (Manfredini et al., 2000).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

Eigenschaften

IUPAC Name |

bromozinc(1+);2-(2H-furan-2-id-5-yl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTGJBWYVHBIEI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]O2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, 0.5M in tetrahydrofuran | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)